Propan-2-yl 4-[4-(diethylamino)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Propan-2-yl 4-[4-(diethylamino)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various aldehydes or acids. For Propan-2-yl 4-[4-(diethylamino)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate, the synthetic route may involve the following steps:
Condensation Reaction: o-Phenylenediamine reacts with an appropriate aldehyde or acid under acidic or basic conditions to form the benzimidazole core.
Substitution Reaction: Introduction of the diethylamino group and other substituents through nucleophilic substitution reactions.
Esterification: Formation of the ester group by reacting the carboxylic acid derivative with isopropanol under acidic conditions
Industrial Production Methods
Industrial production of such compounds often involves similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the dihydropyrimidine ring, converting it to a fully saturated pyrimidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzimidazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, oxidized benzimidazole compounds, and reduced pyrimidine derivatives .
Scientific Research Applications
Propan-2-yl 4-[4-(diethylamino)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its benzimidazole core
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is used in the synthesis of other complex organic compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Propan-2-yl 4-[4-(diethylamino)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with various molecular targets:
DNA Intercalation: The benzimidazole core can intercalate into DNA, disrupting the replication and transcription processes.
Enzyme Inhibition: The compound can inhibit various enzymes involved in cellular metabolism, leading to its potential therapeutic effects.
Signal Transduction Pathways: It can modulate signal transduction pathways, affecting cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[2-(2-hydroxyphenyl)-1,3-benzoxazol-4-yl]-1H-benzimidazole-4-carboxylate
- 2-(4′-amidino-4-hydroxybiphenyl-3-yl)-1H-benzimidazole-5-amidine acetate
Uniqueness
Propan-2-yl 4-[4-(diethylamino)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to its specific substitution pattern and the presence of the diethylamino group, which enhances its biological activity and specificity compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C25H30N4O2 |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
propan-2-yl 4-[4-(diethylamino)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C25H30N4O2/c1-6-28(7-2)19-14-12-18(13-15-19)23-22(24(30)31-16(3)4)17(5)26-25-27-20-10-8-9-11-21(20)29(23)25/h8-16,23H,6-7H2,1-5H3,(H,26,27) |
InChI Key |
NJECRFZYMUEURK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2C(=C(NC3=NC4=CC=CC=C4N23)C)C(=O)OC(C)C |
Origin of Product |
United States |
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